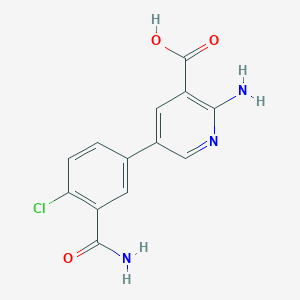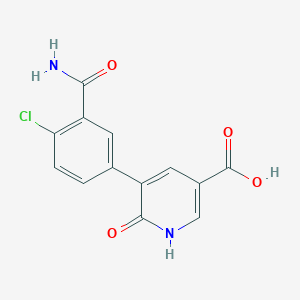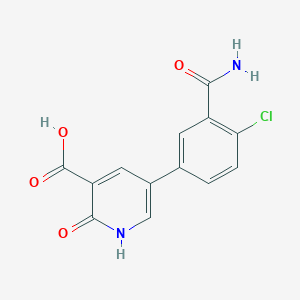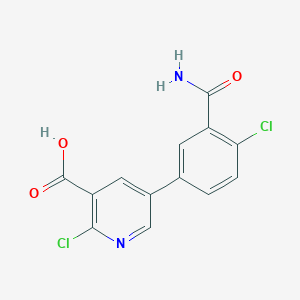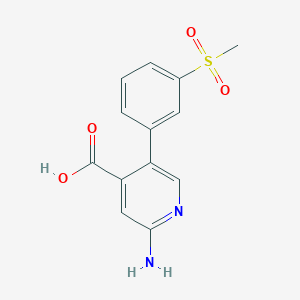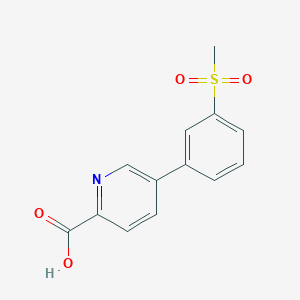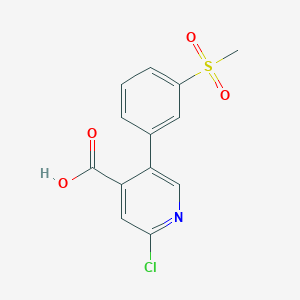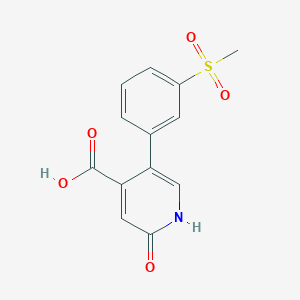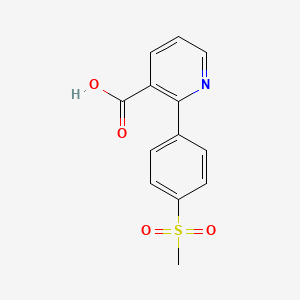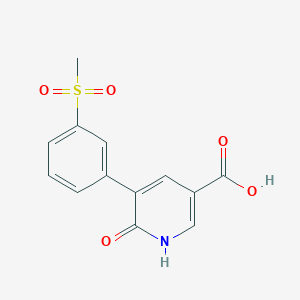
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid (6-HMPNA) is a synthetic compound consisting of a 6-hydroxy-5-nicotinic acid and a 3-methylsulfonylphenyl group. It is a highly polar compound and has been found to possess a variety of biological activities. 6-HMPNA has been used in scientific research to study its biochemical and physiological effects, and its potential applications in various fields.
Scientific Research Applications
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been used extensively in scientific research for a variety of purposes. It has been used as a model compound to study the structure-activity relationships of nicotinic acid derivatives, and as a substrate for enzymatic studies. It has also been used as a ligand for the study of nicotinic acid receptors, and as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% is not completely understood. However, it is believed to act as an agonist of nicotinic acid receptors, resulting in the activation of downstream signaling pathways. It may also act as an inhibitor of enzymes such as monoamine oxidase and acetylcholinesterase, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-apoptotic effects. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly polar compound, which makes it easy to handle and manipulate. It is also non-toxic and has a low melting point, which makes it suitable for use in a wide range of experiments. Additionally, it is relatively inexpensive and widely available.
However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its chemical stability is relatively poor, and it is prone to hydrolysis and oxidation.
Future Directions
There are a number of potential future directions for research involving 6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. These include the development of new synthesis methods for the compound, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to better understand its biochemical and physiological effects, and to develop more efficient ways to use it in laboratory experiments.
Synthesis Methods
6-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-methylsulfonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. The second step involves the reaction of the intermediate product with hydroxylamine in an aqueous medium.
properties
IUPAC Name |
5-(3-methylsulfonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKVFJJAJZHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688181 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-89-7 |
Source


|
| Record name | 5-[3-(Methanesulfonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


